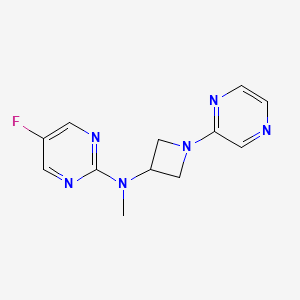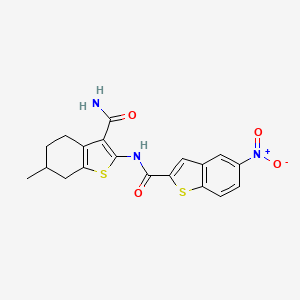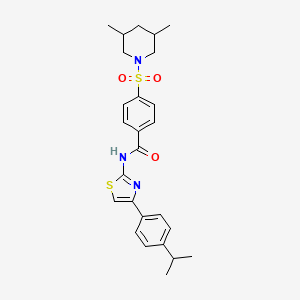![molecular formula C14H17N5O4 B2417108 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide CAS No. 1797184-87-2](/img/structure/B2417108.png)
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DPPA or Compound 1, and it has been synthesized using various methods.
Scientific Research Applications
Synthesis and Application in Antimicrobial Agents The synthesis of pyrimidine derivatives, including compounds similar to 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide, has been explored for their antimicrobial properties. For instance, Farag, Kheder, and Mabkhot (2009) detailed the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, demonstrating moderate antimicrobial activity (Farag et al., 2009). This underscores the compound's utility in developing new antimicrobial agents.
Cancer Research and Herbicidal Activity Compounds with the pyrimidine moiety have been synthesized for their potential in cancer therapy and as herbicides. Research by Rahmouni et al. (2016) introduced novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase agents, indicating their promise in cancer treatment (Rahmouni et al., 2016). Similarly, Liu and colleagues (2008) investigated the herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, finding it effective, suggesting the agricultural applications of such compounds (Liu et al., 2008).
Insecticidal and Antibacterial Potentials Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, evaluating their insecticidal and antibacterial potentials. Their work highlights the compound's role in addressing insect and bacterial threats, further broadening its applicability in scientific research (Deohate & Palaspagar, 2020).
Pharmacokinetic Improvements via Nanosystems The solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, a category encompassing compounds like 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide, have been a challenge. Vignaroli et al. (2016) explored albumin nanoparticles and liposomes to enhance these properties, indicating a novel approach to improving drug delivery for such compounds (Vignaroli et al., 2016).
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-12(1-4-18-5-2-13(21)17-14(18)22)16-10-7-15-19(8-10)11-3-6-23-9-11/h2,5,7-8,11H,1,3-4,6,9H2,(H,16,20)(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIEQDGWWBBHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)
